3-(N-Hydroxyamino)propyl Phosphonate

Descripción general

Descripción

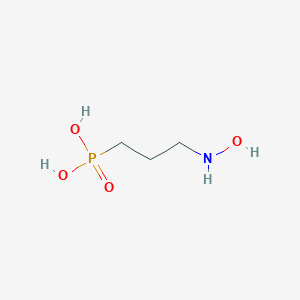

3-(Hydroxyamino)propylphosphonic acid is a chemical compound that belongs to the class of phosphonic acids It is characterized by the presence of a hydroxyamino group attached to a propyl chain, which is further connected to a phosphonic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)propylphosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable phosphonic acid derivative with a hydroxyamino compound. For example, the reaction of diethyl phosphite with 3-chloropropylamine followed by hydrolysis can yield 3-(Hydroxyamino)propylphosphonic acid .

Another method involves the use of propylphosphonic anhydride (T3P®) as a coupling reagent. This method is advantageous due to its high yield and purity, as well as the reduced toxicity of the reaction .

Industrial Production Methods

In industrial settings, the production of 3-(Hydroxyamino)propylphosphonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(Hydroxyamino)propylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Hydroxyamino)propylphosphonic acid can yield oxo derivatives, while reduction can produce amino derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Activity

Research has indicated that derivatives of phosphonates, including 3-(N-hydroxyamino)propyl phosphonate, can exhibit significant antiviral and anticancer properties. The compound can be utilized in the synthesis of pronucleotides, which are precursors for nucleoside analogs used in antiviral therapies. These analogs often demonstrate enhanced solubility and bioactivity compared to traditional nucleosides, making them valuable in developing treatments for diseases like HIV and various cancers .

Bone Targeting Agents

Phosphonic acids are known for their affinity for bone tissue, which can be exploited in drug design. Compounds like this compound can be modified to enhance their bone-targeting capabilities, potentially leading to new treatments for osteoporosis or bone metastases from cancer .

Materials Science

Surface Functionalization

The ability of phosphonates to form strong bonds with metal oxides makes them suitable for surface modification applications. This compound can be used to functionalize surfaces of materials such as titanium dioxide (TiO2) or aluminum oxide (Al2O3), enhancing their properties for applications in catalysis or sensor technology .

Nanomaterials Stabilization

This compound can also serve as a stabilizing agent for colloidal solutions of nanocrystals. By providing a polar head group, it helps stabilize nanoparticles in aqueous environments, which is crucial for their application in drug delivery systems and imaging agents .

Environmental Science

Corrosion Inhibition

Phosphonic acids have shown promise as corrosion inhibitors due to their ability to form protective layers on metal surfaces. This compound could be explored for this application, particularly in industries where metal degradation is a significant concern .

Herbicidal Properties

Research into the herbicidal properties of phosphonic compounds suggests that derivatives like this compound may be effective in agricultural applications. Their structural similarity to phosphate groups allows them to interfere with plant metabolic processes, leading to potential uses as herbicides .

Case Study 1: Antiviral Applications

A study focusing on the synthesis of antiviral pronucleotides demonstrated that modifications using phosphonates significantly improved the efficacy of nucleoside analogs against HIV. The incorporation of this compound into these compounds enhanced their solubility and bioactivity, paving the way for more effective treatments .

Case Study 2: Bone Targeting

In a clinical trial involving patients with osteoporosis, a modified version of a phosphonate compound was shown to target bone tissue effectively, delivering therapeutic agents directly where needed. This approach highlighted the potential role of compounds like this compound in enhancing drug delivery systems targeting skeletal diseases .

Mecanismo De Acción

The mechanism of action of 3-(Hydroxyamino)propylphosphonic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of proteases, preventing their catalytic activity. This inhibition is often due to the compound’s ability to mimic the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s function.

Comparación Con Compuestos Similares

Similar Compounds

Hydroxybisphosphonates: These compounds are similar in structure and are used as bone disease drug candidates due to their high affinity for hydroxyapatite.

Uniqueness

3-(Hydroxyamino)propylphosphonic acid is unique due to its specific hydroxyamino group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds.

Actividad Biológica

3-(N-Hydroxyamino)propyl Phosphonate is a phosphonic acid derivative that has garnered attention for its biological activity, particularly in the fields of microbiology and medicinal chemistry. This compound exhibits significant inhibitory effects on bacterial enzymes involved in cell wall synthesis, making it a potential candidate for antibiotic development. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and applications in research.

Chemical Structure and Properties

This compound is characterized by a hydroxyamino group linked to a propyl chain and a phosphonic acid moiety. Its structural formula can be represented as:

This unique structure allows it to mimic natural substrates, facilitating its interaction with various enzymes.

Target Enzymes : The primary targets of this compound are bacterial enzymes such as alanine racemase and D-alanine:D-alanine ligase. These enzymes are critical for the biosynthesis of peptidoglycan, an essential component of bacterial cell walls.

Inhibition Process : The compound binds to the active sites of these enzymes, effectively blocking their activity. This inhibition prevents the synthesis of D-alanine, leading to an accumulation of non-functional cell wall precursors and ultimately resulting in bacterial cell lysis.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. For example:

- Inhibition Concentration (IC50) : Studies have reported IC50 values in the low micromolar range, indicating strong inhibitory effects comparable to established antibiotics.

- Mechanism Similarity : Its mechanism resembles that of fosfomycin, which also inhibits peptidoglycan biosynthesis by targeting MurA enzyme .

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. This effect is attributed to its ability to interfere with cellular signaling pathways related to cell survival and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is generally well-absorbed when administered.

- Distribution : It distributes throughout body tissues effectively.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via the kidneys, with bioavailability influenced by gastrointestinal stability.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Study on Antibacterial Efficacy :

- Objective : To assess the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : Demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL depending on the bacterial strain tested.

- Antitumor Activity Assessment :

Applications in Research

This compound has diverse applications:

- Antibiotic Development : Its ability to inhibit critical bacterial enzymes positions it as a candidate for new antibiotic therapies.

- Cancer Research : Investigated for its role in inducing apoptosis in tumor cells, paving the way for novel cancer treatments.

- Biochemical Research : Utilized as a tool compound to study enzyme mechanisms and cellular processes related to phosphonate metabolism .

Propiedades

IUPAC Name |

3-(hydroxyamino)propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZNAZZXMBDMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNO)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321561 | |

| Record name | 3-(hydroxyamino)propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-11-0 | |

| Record name | NSC377717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(hydroxyamino)propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.